molecular formula C10H8FN3 B12243687 5-fluoro-N-phenylpyrimidin-4-amine

5-fluoro-N-phenylpyrimidin-4-amine

Cat. No.: B12243687
M. Wt: 189.19 g/mol
InChI Key: IDXXDNYBVUHCGP-UHFFFAOYSA-N
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Description

5-Fluoro-N-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a fluorine atom at position 5 of the pyrimidine core and an N-phenyl substituent. The fluorine atom enhances electronegativity and influences molecular interactions, such as hydrogen bonding and π–π stacking, which are critical for biological activity and crystallographic packing .

The compound crystallizes in the triclinic space group P1 with one molecule per asymmetric unit. Key structural features include an intramolecular N–H⋯N hydrogen bond (N4–H4⋯N5, distance: 2.982 Å) and dihedral angles between the pyrimidine ring and substituent planes of 11.3°, 24.5°, and 70.1°, respectively . Weak C–H⋯F and π–π interactions stabilize the crystal lattice .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C10H8FN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14)

InChI Key

IDXXDNYBVUHCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 5-fluoro-N-phenylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom. The reaction conditions often involve the use of solvents like acetonitrile and a base such as potassium carbonate .

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

5-fluoro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like water radical cations and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Hydrogen Bonding and Conformation

N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (Ia)
  • Substituents : Chlorine at the para position of both phenyl rings.
  • Hydrogen Bonding : Shorter N–H⋯N distance (2.940 Å) compared to the fluoro analog (2.982 Å), suggesting stronger intramolecular interactions .
  • Conformation : Dihedral angles between pyrimidine and aryl rings differ significantly (e.g., 70.1° in the fluoro compound vs. 77.5° in Ia), affecting molecular planarity and intermolecular interactions .
N-(2-Fluorophenyl)-5-[(4-Ethoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Substituents : Ethoxy group (electron-donating) vs. fluorine (electron-withdrawing).
  • Hydrogen Bonding : Additional C–H⋯O interactions involving the ethoxy oxygen, absent in the fluoro analog. Intermolecular N–H⋯N bonds form cyclic R₂²(14) motifs .
  • Conformation : Two independent molecules (A and B) in the asymmetric unit exhibit distinct dihedral angles (e.g., 2.7° for molecule B), indicating substituent flexibility .
N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)anilino]methyl}pyrimidin-4-Amine
  • Substituents : Trifluoromethyl group (strongly electron-withdrawing).
  • Hydrogen Bonding : Similar N–H⋯N interactions but with altered geometry due to steric effects from the bulky CF₃ group .
  • Conformation : Dihedral angles between pyrimidine and trifluoromethylphenyl planes deviate by >80°, reducing π–π stacking efficiency .

Crystallographic and Packing Differences

Compound Space Group Unit Cell Volume (ų) Key Interactions
5-Fluoro-N-phenyl analog P1 2176.6 N–H⋯N, C–H⋯F, π–π stacking
Ethoxy-substituted analog P1 3421.0 N–H⋯N, C–H⋯O, π–π stacking
Trifluoromethyl-substituted C2/c 3421.0 N–H⋯N, C–H⋯π, weaker π–π
  • Packing Efficiency : The ethoxy analog’s larger unit cell volume reflects increased flexibility from the ethoxy group, while the fluoro analog’s compact packing is driven by C–H⋯F interactions .
  • π–π Stacking : Fluorine’s electronegativity enhances π–π interactions (centroid distance: 3.708 Å in fluoro vs. 3.825 Å in triazole-containing analogs) .

Data Tables

Table 1: Structural Parameters of Pyrimidine Analogs

Compound Substituent (Position) Dihedral Angles (°) N–H⋯N Distance (Å)
5-Fluoro-N-phenyl analog F (5), Ph (N) 11.3, 24.5, 70.1 2.982
Ethoxy-substituted analog OC₂H₅ (4) 15.4, 28.4, 77.5 2.940
Trifluoromethyl-substituted CF₃ (4) 80.1, 22.3, 68.7 3.012

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